2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid
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Overview
Description
2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid is a compound that belongs to the class of indole derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a chloro-substituted indole ring fused with a cyclopentane ring, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the indole ring, followed by chlorination and subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial production methods are designed to ensure the consistent quality and purity of the final product, which is crucial for its use in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the indole ring or other functional groups.
Substitution: This reaction can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield fully saturated indole derivatives, and substitution may yield various substituted indole derivatives.
Scientific Research Applications
2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune and inflammatory disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist of the S1P1 receptor, which plays a role in immune cell signaling and inflammation . By modulating this receptor, the compound can exert anti-inflammatory effects and potentially treat autoimmune disorders.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: A related compound with a similar core structure but lacking the chloro and acetic acid substituents.
Indole-3-acetic acid: A well-known plant hormone with a similar acetic acid moiety but different overall structure.
Uniqueness
The uniqueness of 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the chloro group and the acetic acid moiety enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for certain molecular targets.
Properties
CAS No. |
62645-78-7 |
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Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-(7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-8-1-2-11-10(6-8)9-3-7(5-13(16)17)4-12(9)15-11/h1-2,6-7,15H,3-5H2,(H,16,17) |
InChI Key |
IACXEBFPIILYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Cl)CC(=O)O |
Origin of Product |
United States |
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